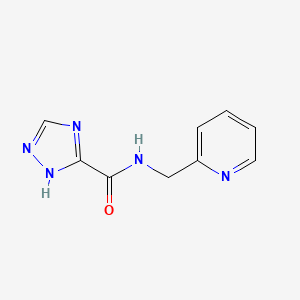METHANONE](/img/structure/B5408823.png)
[4-(1-ADAMANTYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a synthetic compound that features a unique structure combining an adamantyl group, a piperazine ring, and a fluorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves multiple steps. One common method starts with the alkylation of 4-bromophenol at position 2 of the 1-adamantanol benzene ring in an inert solvent with an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol. This intermediate undergoes O-alkylation with methyl iodide in dimethylformamide (DMF) in the presence of a potash base to yield 2-(1-adamantyl)-4-bromoanisole. The zinc derivative of this compound is then coupled with methyl-6-bromo-2-naphthenoate using a nickel catalyst. The final step involves alkaline hydrolysis to obtain the target compound .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as catalytic coupling (e.g., Suzuki-Miyaura coupling) are often employed due to their efficiency in forming carbon-carbon bonds .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-ADAMANTYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: For instance, derivatives of this compound have been studied for their neuropharmacological activities, including interactions with dopamine and serotonin receptors .
Industry: In the industrial sector, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE can be used in the development of advanced materials, such as polymers with enhanced thermal stability and mechanical properties .
Mecanismo De Acción
The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. For example, in neuropharmacology, it may act as a ligand for dopamine and serotonin receptors, modulating their activity and influencing neurotransmission pathways . The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity for these receptors.
Comparación Con Compuestos Similares
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness: Compared to these similar compounds, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE stands out due to the presence of the adamantyl group, which imparts unique steric and electronic properties. This can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c22-19-3-1-2-18(11-19)20(25)23-4-6-24(7-5-23)21-12-15-8-16(13-21)10-17(9-15)14-21/h1-3,11,15-17H,4-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANFCBIZRUDRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
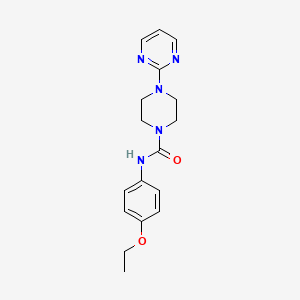
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-isopropylacetamide](/img/structure/B5408753.png)
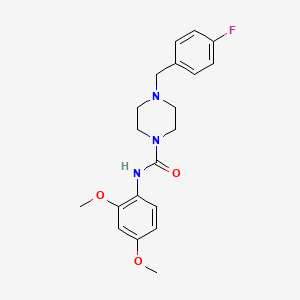
![N-(2-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B5408764.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B5408771.png)
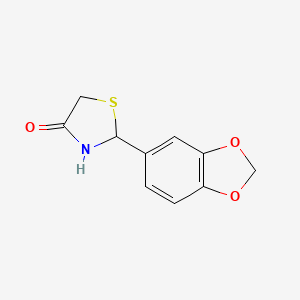
![[(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5408776.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5408782.png)
![(3R,4R)-1-(4-amino-5-methylpyrimidin-2-yl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B5408786.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B5408796.png)
![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide](/img/structure/B5408800.png)
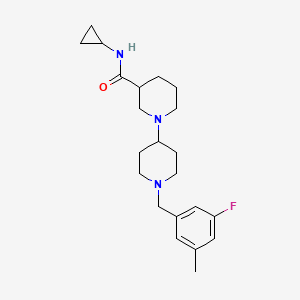
![N-allyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408808.png)
